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For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a water-soluble, bright orange-red fluorescent dye ideal for live cell
imaging applications.[1][2][3] Its two sulfonate groups enhance hydrophilicity, minimizing
aggregation and the need for organic solvents that can be detrimental to living cells.[3][4] This
feature, combined with its high photostability and quantum yield, makes it an excellent tool for
visualizing dynamic cellular processes.[5][6][7] diSulfo-Cy3 alkyne contains a terminal alkyne
group, enabling its covalent attachment to azide-modified biomolecules via copper-catalyzed
azide-alkyne cycloaddition (CUAAC), a highly specific and biocompatible click chemistry
reaction.[2][8][9] This allows for the precise labeling of proteins, nucleic acids, and other
molecules of interest within their native cellular environment.[10][11]

Applications in Live Cell Imaging

The unique properties of diSulfo-Cy3 alkyne make it suitable for a wide range of live-cell
Imaging experiments:

o Real-time Tracking of Biomolecules: Follow the trafficking, localization, and dynamics of
proteins, lipids, and glycans that have been metabolically labeled with an azide-containing
precursor.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12279279?utm_src=pdf-interest
https://www.benchchem.com/product/b12279279?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Sulfo_Cy3_Me_COOH_in_Fixed_vs_Live_Cell_Imaging.pdf
https://axispharm.com/product/disulfo-cy3-alkyne/
https://www.lumiprobe.com/t/fluorophores/sulfo-cy3
https://www.lumiprobe.com/t/fluorophores/sulfo-cy3
https://www.sulfo-cy3-azide.com/index.php?g=Wap&m=Article&a=detail&id=29
https://www.alfa-chemistry.com/resources/a-comprehensive-guide-to-cyanine-3-properties-binding-mechanisms-and-applications.html
https://www.lumiprobe.com/p/sulfo-cy3-alkyne
https://www.lumiprobe.com/page/pdf/29
https://www.benchchem.com/product/b12279279?utm_src=pdf-body
https://axispharm.com/product/disulfo-cy3-alkyne/
https://www.interchim.fr/ft/D/DQP790.pdf
https://www.interchim.fr/ft/1/1A6320.pdf
https://www.medchemexpress.com/click-chemistry/labeling-and-fluorescence-imaging.html
https://www.medchemexpress.com/disulfo-cy3-alkyne.html
https://www.benchchem.com/product/b12279279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12279279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Pulse-Chase Experiments: Investigate the synthesis, turnover, and transport of newly
synthesized biomolecules by introducing an azide-labeled substrate for a defined period.

 Visualization of Cellular Processes: Image dynamic events such as endocytosis, exocytosis,
and cytoskeletal rearrangements with high temporal and spatial resolution.

e Drug Delivery and Uptake Studies: Track the cellular entry and fate of drug candidates or
delivery vehicles functionalized with azide groups.[5]

Data Presentation

The following table summarizes the key quantitative properties of diSulfo-Cy3 alkyne,
providing a reference for experimental planning.

Property Value Reference
Excitation Maximum (Aex) ~550-555 nm [5]
Emission Maximum (Aem) ~567-580 nm [5][10]
Molar Extinction Coefficient 150,000 M~tcm~1 (for Cy3) [12]
Fluorescence Quantum Yield ~0.1-0.24 [6][12]
Molecular Weight 691.90 g/mol [2]
Solubility High in aqueous solutions [21[31[7]
Purity >95% [2]

Storage Conditions -20°C in the dark, desiccated [6]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins with
an Azide-Containing Amino Acid Analog and
Subsequent Staining with diSulfo-Cy3 Alkyne

This protocol describes the metabolic incorporation of an azide-containing amino acid analog,
L-azidohomoalanine (AHA), into newly synthesized proteins, followed by fluorescent labeling
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with diSulfo-Cy3 alkyne for visualization in live cells.
Materials:

 Live cells of interest

» Cell culture medium, methionine-free

e L-azidohomoalanine (AHA)

o diSulfo-Cy3 alkyne

o Copper(ll) sulfate (CuSOa)

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
e Sodium ascorbate

o Phosphate-buffered saline (PBS)

e Live-cell imaging medium (e.g., phenol red-free DMEM)
Procedure:

o Cell Seeding: Seed cells in a glass-bottom imaging dish to achieve 50-70% confluency on
the day of the experiment.

e Metabolic Labeling:
o Wash the cells twice with warm PBS.

o Replace the culture medium with methionine-free medium and incubate for 1 hour to
deplete intracellular methionine pools.

o Replace the medium with methionine-free medium supplemented with an optimized
concentration of AHA (typically 25-100 puM).

o Incubate for 4-24 hours to allow for incorporation of AHA into newly synthesized proteins.
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o Cell Fixation and Permeabilization (for endpoint assays):

Wash cells three times with PBS.

o

[¢]

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash three times with PBS.

[¢]

[e]

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
e Click Chemistry Reaction:

o Prepare the click reaction cocktail immediately before use. For a 100 pL reaction volume:

1 uM diSulfo-Cy3 alkyne

100 pM CuSOa

500 pM THPTA

5 mM Sodium ascorbate (freshly prepared)

Bring to final volume with PBS.
o Wash the cells twice with PBS.

o Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room
temperature, protected from light.

e Washing and Imaging:

o Wash the cells three times with PBS.

[¢]

(Optional) Counterstain nuclei with a suitable dye (e.g., Hoechst 33342).

[e]

Replace the final wash with live-cell imaging medium.

o

Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3
(Excitation: ~550 nm, Emission: ~570 nm).
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Experimental Workflow: Metabolic Labeling and Click Chemistry
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Caption: Workflow for metabolic labeling and subsequent click chemistry.

Protocol 2: Live-Cell Imaging of Glycan Dynamics

This protocol outlines a method for labeling and visualizing glycans in living cells by
metabolically incorporating an azide-modified sugar and subsequent labeling with diSulfo-Cy3

alkyne.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b12279279?utm_src=pdf-body-img
https://www.benchchem.com/product/b12279279?utm_src=pdf-body
https://www.benchchem.com/product/b12279279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12279279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Materials:

Live cells of interest

Cell culture medium

Azide-modified sugar (e.g., AcaManNAz for sialic acid labeling)

diSulfo-Cy3 alkyne

Click chemistry reagents (as in Protocol 1)

Live-cell imaging medium

Procedure:

o Cell Seeding: Seed cells in a glass-bottom imaging dish to the desired confluency.
e Metabolic Labeling:

o Add the azide-modified sugar to the cell culture medium at an optimized concentration
(e.g., 25-50 uM for AcaManNAz).

o Incubate for 1-3 days to allow for metabolic incorporation into cellular glycans.
o Click Chemistry Reaction (Live Cells):

o Prepare a low-toxicity click reaction cocktail. Note: Copper can be toxic to cells. Use the
lowest effective concentration and consider copper-free click chemistry alternatives if
toxicity is a concern.

o Wash the cells twice with pre-warmed PBS.

o Add the click reaction cocktail (as in Protocol 1, but diluted in live-cell imaging medium) to
the cells.

o Incubate for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

e Washing and Imaging:
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o Gently wash the cells three times with live-cell imaging medium.

o Image the cells immediately using a fluorescence microscope with an environmental
chamber to maintain temperature and CO: levels.

Signaling Pathways and Logical Relationships

The application of diSulfo-Cy3 alkyne in live cell imaging is based on the principles of
bioorthogonal chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CUAAC).

Click Chemistry Labeling Pathway

Bioorthogonal Labeling Catalysis
Azide-Modified Biomolecule diSulfo-Cy3 Alkyne Cu(l) Catalyst

1
I
I
C{atalyzes reaction
1
I

Product

Fluorescently Labeled Biomolecule

Click to download full resolution via product page

Caption: The core principle of CUAAC click chemistry.

Key Considerations and Troubleshooting

o Cytotoxicity: While diSulfo-Cy3 itself exhibits low toxicity, the copper catalyst used in CUAAC
can be harmful to cells.[13] It is crucial to optimize the copper concentration and incubation
time to minimize cytotoxic effects. For sensitive applications, consider using copper-free click
chemistry reagents.

o Phototoxicity: High-intensity light can induce phototoxicity in labeled cells. Use the lowest
possible laser power and exposure times during imaging.[13]
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» Background Fluorescence: Incomplete removal of unreacted dye can lead to high
background fluorescence. Ensure thorough washing steps after the click reaction.

» Signal-to-Noise Ratio: Optimize the concentration of the azide-modified substrate and the
diSulfo-Cy3 alkyne to achieve a high signal-to-noise ratio.

o Controls: Always include appropriate controls, such as cells not treated with the azide analog
or cells not subjected to the click reaction, to verify the specificity of the labeling.

By following these protocols and considering the key experimental parameters, researchers
can effectively utilize diSulfo-Cy3 alkyne for high-quality live cell imaging to unravel complex
biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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